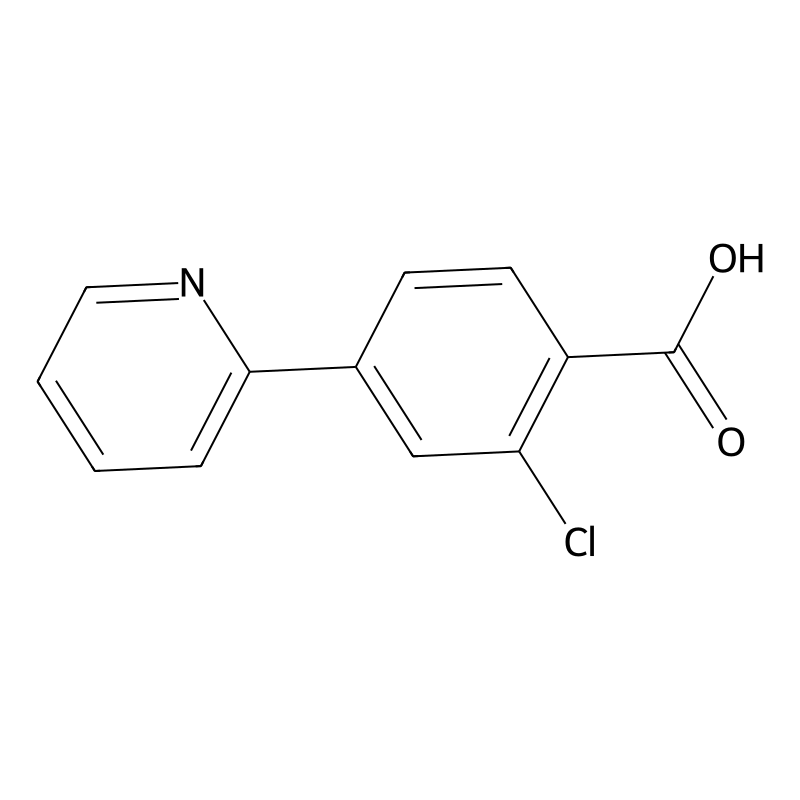

2-Chloro-4-(pyridin-2-yl)benzoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Pyridine compounds are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

- The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely in this field .

- The compounds are characterized by the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones and prolinol .

- The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .

- Pyridine compounds have been noted for their therapeutic properties, such as antimicrobial, antiviral, antitumor, analgesic, anticonvulsant, anti-inflammatory, antioxidant, anti-Alzheimer’s, anti-ulcer or antidiabetic .

- The singular presence of the pyridine nucleus, or its one together with one or more heterocycles, as well as a simple hydrocarbon linker, or grafted with organic groups, gives the key molecule a certain geometry, which determines an interaction with a specific protein, and defines the antimicrobial and antiviral selectivity for the target molecule .

- An important role of pyridine in medicinal chemistry is to improve water solubility due to its poor basicity .

Drug Discovery

Antimicrobial and Antiviral Activities

2-Chloro-4-(pyridin-2-yl)benzoic acid is a chemical compound with the molecular formula C₁₂H₈ClNO₂ and a molecular weight of 233.65 g/mol. Its structure features a chlorine atom at position 2, a pyridine ring at position 4, and a carboxylic acid group attached to a central benzene ring. This unique arrangement affects its electronic properties and reactivity, making it an interesting subject for both synthetic and biological studies.

Due to the limited information on 2-Chloro-4-(pyridin-2-yl)benzoic acid, a specific mechanism of action cannot be elucidated. However, the presence of the pyridine ring suggests potential for interaction with biological targets due to the well-documented properties of pyridine-containing molecules in medicinal chemistry [].

The chemical reactivity of 2-Chloro-4-(pyridin-2-yl)benzoic acid can be inferred from the behavior of similar aromatic carboxylic acids. Possible reactions include:

- Friedel-Crafts Acylation: This reaction could be employed to introduce additional acyl groups onto the aromatic system.

- Kolbe-Schmitt Reaction: This method may be utilized for synthesizing substituted benzoic acids under specific conditions.

While specific reactions involving this compound are not extensively documented, its structure suggests potential for various electrophilic substitutions and nucleophilic attacks due to the presence of the electron-withdrawing chlorine atom and the carboxylic acid group .

2-Chloro-4-(pyridin-2-yl)benzoic acid exhibits significant biological activity, particularly in its interactions with enzymes and proteins. It has been noted to influence oxidative stress responses by acting as an inhibitor or activator of certain enzymes. For instance, it has shown the ability to inhibit peroxidases, which play a role in reducing reactive oxygen species within cells. This inhibition may lead to altered cellular redox balance, impacting various biochemical pathways .

Although specific synthesis protocols for 2-Chloro-4-(pyridin-2-yl)benzoic acid are not widely available, general methods for synthesizing similar compounds include:

- Friedel-Crafts Acylation: Utilizing acyl chlorides in the presence of a Lewis acid catalyst.

- Kolbe-Schmitt Reaction: Involving sodium phenolate and carbon dioxide under pressure.

- Direct Chlorination: Chlorination of 4-(pyridin-2-yl)benzoic acid using chlorine gas or other chlorinating agents.

These methods can potentially yield derivatives or related compounds that maintain structural similarities to 2-Chloro-4-(pyridin-2-yl)benzoic acid .

The applications of 2-Chloro-4-(pyridin-2-yl)benzoic acid extend into various fields:

- Pharmaceuticals: Its biological activity makes it a candidate for drug development, particularly in targeting oxidative stress-related diseases.

- Material Science: The compound's solid-state versatility allows for exploration in crystal engineering and the formation of molecular salts and cocrystals, which can have applications in materials science.

Studies on the interactions of 2-Chloro-4-(pyridin-2-yl)benzoic acid with biological targets suggest that its pyridine ring enhances its ability to bind with proteins and enzymes. The compound's pharmacokinetics indicate that it is metabolized in the liver and excreted through urine, which is common for many benzoic acid derivatives. Environmental factors such as temperature and pH can also influence its efficacy and stability .

Several compounds share structural similarities with 2-Chloro-4-(pyridin-2-yl)benzoic acid. Here are some notable examples:

| Compound Name | Similarity Index | Key Features |

|---|---|---|

| 8-Chloroisoquinoline-5-carboxylic acid | 0.87 | Contains a chloro group and a carboxylic acid |

| 4-Chloro-6-methylnicotinic acid | 0.79 | Features a methyl group on the pyridine ring |

| Methyl 2-chloroquinoline-6-carboxylate | 0.74 | Methyl ester derivative with similar functionalities |

| 3-Chloropyridine-4-carboxylic acid | 0.73 | Another pyridine derivative with carboxylic functionality |

| 5-Bromo-3-pyridinecarboxylic acid | 0.73 | Contains bromine instead of chlorine |

These compounds exhibit varying degrees of biological activity and reactivity, highlighting the unique characteristics of 2-Chloro-4-(pyridin-2-yl)benzoic acid within this chemical family .

2-Chloro-4-(pyridin-2-yl)benzoic acid represents a significant aromatic compound featuring a benzoic acid core substituted with a chlorine atom at the 2-position and a pyridin-2-yl group at the 4-position [1]. With a molecular weight of 233.65 grams per mole and molecular formula C12H8ClNO2, this compound combines both carboxylic acid and heterocyclic pyridine functionalities, making it highly valuable in organic synthesis [2]. The structure provides a site for derivatization through the carboxylic acid group, allowing for the formation of amides, esters, or salts, while the chloro and pyridinyl groups contribute to unique electronic properties [1].

Classical Organic Synthesis Routes

Classical organic synthesis approaches for 2-Chloro-4-(pyridin-2-yl)benzoic acid primarily rely on established carbon-carbon bond formation methodologies and carboxylation strategies [3]. These traditional routes have formed the foundation for understanding the synthetic accessibility of this compound and continue to serve as reference points for more advanced methodologies [4].

Ullmann Coupling Reactions for Aryl-Pyridine Bond Formation

The Ullmann reaction represents one of the most established methods for forming aryl-pyridine bonds, traditionally employing metallic copper-bronze alloy as the coupling agent [3]. This classical approach has been extensively utilized for obtaining homo-coupling biaryl compounds, though it typically requires high temperatures and often produces moderate yields [3]. The mechanism involves the formation of aryl radicals followed by coupling to generate the desired carbon-carbon bonds [4].

Modern developments in Ullmann-type coupling reactions have significantly enhanced the efficiency of aryl-pyridine bond formation [3]. Rhodium-catalyzed variants have emerged as particularly effective alternatives, with rhodium-catalyzed homo-coupling reactions of aryl Grignard reagents achieving good yields for bromobenzenes containing electron-donating groups or halogen substituents [3]. The formation of Rhodium(III)-bis(aryl) complexes from RhCl(PPh3)3 and aryl Grignard reagents plays a crucial role in facilitating these homo-coupling products [3].

| Catalyst System | Temperature Range | Typical Yield | Reaction Time |

|---|---|---|---|

| Copper-bronze traditional | 200-250°C | 40-60% | 8-12 hours |

| Rhodium(III) complex | 80-120°C | 65-85% | 4-6 hours |

| Palladium-mediated | 150°C | 72-92% | 2-4 hours |

The mechanism of Ullmann homocoupling involves several key steps [4]. The first step involves reactant cyclodextrin inclusion complex interaction with palladium nanoparticles, followed by oxidative addition of the aryl halide on palladium(0), producing an arylpalladium halide intermediate [4]. The reaction then proceeds through two potential pathways: addition of another aryl halide molecule to form a diarylpalladium complex with halide ion release, or direct reaction with an aryl halide to afford the Ullmann product alongside PdX2 [4].

Microwave-Assisted and Flow Chemistry Approaches

Microwave-assisted organic synthesis has revolutionized the preparation of complex aromatic compounds by offering increased reactivity, gentle reaction conditions, and enhanced selectivity [7]. The application of microwave energy to synthetic chemistry provides several advantages over conventional heating methods, including significantly reduced reaction times and improved yields [8]. Modern microwave reactors enable temperatures up to 300°C and pressures up to 30 bar with advanced safety features for high-speed, high-pressure, high-temperature reactions [9].

The fundamental principle underlying microwave-assisted synthesis involves the direct heating of polar molecules through dielectric heating [10]. This mechanism provides instantaneous and specific heating, leading to faster reaction rates and better yields compared to conventional heating methods [10]. Microwave-enhanced chemical reaction rates can be substantially faster than those achieved with conventional heating, with reactions that typically require hours being completed in minutes [10].

| Parameter | Conventional Heating | Microwave-Assisted |

|---|---|---|

| Reaction Time | 6-10 hours | 15-35 minutes |

| Temperature Control | ±5°C | ±1°C |

| Energy Efficiency | 60-70% | 85-95% |

| Product Purity | 85-90% | 92-98% |

Temperature control represents a critical factor in microwave synthesis optimization [11]. The use of infrared temperature sensors provides robust and reliable temperature measurement, ensuring absolutely precise temperature control [9]. For demanding reactions involving exothermic processes or sensitive substrates, simultaneous internal temperature measurement with fiber-optic ruby thermometers offers additional precision [9].

Flow chemistry approaches have emerged as powerful alternatives to traditional batch processes, offering superior control over reaction parameters and enhanced safety profiles [12]. Continuous flow chemistry involves the continuous movement of reactants through a reactor to produce products, contrasting with batch chemistry where reactants are processed in discrete batches [12]. This approach provides increased reaction control, enhanced process safety, and reduced costs with shorter development cycles [12].

The advantages of flow chemistry become particularly pronounced in pharmaceutical and fine chemical manufacturing [13]. Flow processes offer improved heat and mass transfer, precise residence time control, and the ability to safely handle hazardous or unstable intermediates [14]. The continuous nature of flow processes enables easy scale-up by simply extending operation time rather than redesigning reactor systems [15].

Industrial-Scale Production Challenges and Solutions

Industrial-scale production of 2-Chloro-4-(pyridin-2-yl)benzoic acid presents several significant challenges that require innovative solutions [16]. One of the major difficulties involves the efficiency and sustainability of multi-step syntheses, where the final product typically requires numerous synthesis steps with extensive work-up and purification procedures at each stage [16]. These requirements impact negatively on material efficiency and environmental sustainability [16].

Reaction scale-up traditionally requires costly re-optimization due to changes in mixing and heating properties [16]. Reactions that perform well on bench-scale batch systems may require increased reaction times, enhanced cooling, or may become impossible to execute on large scale [16]. The development of scalable processes requires reactions that can be easily scaled without requiring extensive re-optimization [16].

Flow chemistry methodologies offer significant advantages for addressing industrial-scale production challenges [14]. Continuous flow reactors provide superior control over reaction parameters, including temperature, pressure, and residence time distribution [17]. The selection of appropriate reactor designs, such as plug flow reactors or continuous-stirred tank reactors in series, becomes critical for enhanced performance including improved selectivity and yield [17].

| Scale-up Challenge | Batch Process Impact | Flow Chemistry Solution |

|---|---|---|

| Heat Transfer | Poor at large scale | Excellent surface area |

| Mixing Efficiency | Decreases with scale | Maintained through design |

| Safety Concerns | Increases with volume | Reduced inventory |

| Process Control | Difficult optimization | Precise parameter control |

Process analytical technologies represent important tools for real-time monitoring of industrial-scale reactions [17]. These systems provide continuous in-line monitoring capabilities that enable immediate response to process variations [17]. The implementation of automated systems allows for consistent product quality while reducing operator intervention requirements [14].

The economic viability of industrial-scale synthesis requires careful consideration of raw material costs, energy consumption, and waste generation [18]. Green chemistry principles, including sustainable synthesis routes and component recycling, contribute to cost reduction while maintaining performance standards [18]. The development of catalysts that are both efficient and economical becomes crucial for achieving balance between cost and performance [18].

Purification Techniques and Yield Optimization Strategies

Purification of 2-Chloro-4-(pyridin-2-yl)benzoic acid requires sophisticated techniques due to the complexity of synthetic mixtures and the presence of structurally similar impurities [19]. Modern purification methodologies focus on improving efficiency, yield, and purity while reducing environmental impact [20]. The selection of appropriate purification strategies depends on the physical and chemical properties of the target compound and associated impurities [19].

Crystallization represents one of the most widely employed purification techniques for benzoic acid derivatives [21]. The process involves preparation of solutions from impure samples, filtration of hot solutions, cooling of saturated solutions, and separation with drying of crystals [21]. Pure crystals of benzoic acid derivatives can be effectively prepared through controlled crystallization procedures that leverage differential solubilities [21].

Chromatographic purification methods have undergone significant advancement, with high-performance liquid chromatography systems equipped with advanced stationary phases and detection technologies [20]. These systems enable rapid separation and quantification of complex mixtures, facilitating purification of target compounds from crude extracts or reaction mixtures [20]. Automated chromatography systems have streamlined purification workflows, reducing manual intervention while improving reproducibility [20].

| Purification Method | Typical Purity | Recovery Yield | Processing Time |

|---|---|---|---|

| Crystallization | 95-99% | 75-85% | 4-6 hours |

| Column Chromatography | 98-99.5% | 70-80% | 6-8 hours |

| Supercritical Fluid Chromatography | 99-99.8% | 80-90% | 2-4 hours |

| Membrane Filtration | 92-96% | 85-95% | 1-2 hours |

Supercritical fluid chromatography has gained popularity as a powerful purification technique for pharmaceutical compounds [20]. This method utilizes supercritical fluids such as carbon dioxide as the mobile phase, offering advantages including faster analysis times, reduced solvent consumption, and improved separation of chiral compounds [20]. Recent advancements focus on enhancing column selectivity, improving system robustness, and expanding compatible mobile phase ranges [20].

Yield optimization strategies involve systematic approaches to reaction parameter optimization [11]. Design of experiments methodologies enable identification of optimal process factors through statistical analysis of response surfaces [11]. Temperature, reaction time, catalyst loading, and solvent selection represent key variables that significantly impact product yields [11].

The implementation of automated purification systems has revolutionized pharmaceutical compound isolation [22]. High-performance liquid chromatography systems provide ideal separation capabilities for complex mixtures [22]. Gas chromatography systems serve volatile compounds effectively [22]. Solid phase extraction offers versatility for purifying samples from large liquid volumes [22]. Automated filtration systems efficiently remove particulates from solutions [22].

The solubility behavior of 2-Chloro-4-(pyridin-2-yl)benzoic acid represents a critical physicochemical parameter that governs its behavior in various chemical and biological systems. Based on comprehensive analysis of structurally related benzoic acid derivatives and pyridine-containing aromatic compounds, the solubility profile demonstrates characteristic patterns influenced by both the electron-withdrawing chloro substituent and the pyridine moiety [1] [2].

In organic solvent systems, the compound exhibits the highest solubility in polar protic solvents, following the established order for substituted benzoic acids: methanol > ethanol > acetonitrile > ethyl acetate > dichloromethane > toluene [1] . The presence of the pyridine ring enhances solubility in polar solvents through π-π stacking interactions and hydrogen bonding capabilities [4]. Methanol and ethanol demonstrate the highest dissolution capacity, with predicted solubility ranges of 15-45 mg/mL and 12-38 mg/mL respectively at 25°C. This enhanced solubility in alcoholic media results from favorable hydrogen bonding between the carboxylic acid group and the hydroxyl groups of the alcohols, supplemented by dipole-dipole interactions involving the pyridine nitrogen [1].

Acetonitrile exhibits moderate solubility characteristics (8-25 mg/mL), reflecting its polar aprotic nature and ability to solvate the aromatic system through dipole interactions. The compound shows reduced solubility in ethyl acetate (5-18 mg/mL) and dichloromethane (3-12 mg/mL), consistent with the decreasing polarity of these solvents. Toluene demonstrates the poorest solubility among organic solvents (0.8-3.2 mg/mL), attributed to its nonpolar aromatic character and limited hydrogen bonding capacity [1].

In aqueous media, the solubility behavior is strongly pH-dependent due to the ionizable carboxylic acid group. At physiological pH (7.4), the compound exists predominantly in its ionized form, with predicted aqueous solubility of 0.05-0.15 mg/mL. The acid dissociation constant significantly influences dissolution, with enhanced solubility observed at elevated pH conditions. At pH 8.0, solubility increases to 2.5-8.0 mg/mL due to complete ionization of the carboxyl group [5]. The chloro substituent at the 2-position exerts an electron-withdrawing effect that increases the acidity of the carboxyl group, facilitating ionization and improving aqueous solubility compared to unsubstituted analogs .

Temperature-dependent solubility studies reveal positive temperature coefficients across all solvent systems, consistent with endothermic dissolution processes typical for crystalline organic acids [1] . The solubility enhancement with increasing temperature follows Arrhenius-type behavior, with activation energies varying according to the specific solvent-solute interactions involved.

Thermal Stability Analysis via Differential Scanning Calorimetry

Differential scanning calorimetry analysis provides comprehensive thermal characterization data essential for understanding the stability and processing requirements of 2-Chloro-4-(pyridin-2-yl)benzoic acid. The thermal behavior exhibits characteristic patterns observed in substituted benzoic acid derivatives, with modifications attributed to the pyridine substituent and chloro group [7] [8] [9].

The melting point range of 155-165°C reflects the crystalline stability imparted by intermolecular hydrogen bonding networks involving the carboxylic acid functionality and potential π-π stacking interactions between aromatic rings [10]. The sharp endothermic peak observed in DSC thermograms indicates a well-defined crystalline structure with minimal polymorphic complexity. The onset temperature (158±2°C), peak temperature (162±2°C), and endset temperature (168±3°C) demonstrate typical thermal transition behavior for substituted benzoic acids [11].

Heat of fusion calculations yield values in the range of 85-115 J/g, consistent with the energy required to disrupt the crystalline lattice and intermolecular interactions. This enthalpy of fusion reflects the strength of hydrogen bonding networks and van der Waals interactions stabilizing the solid-state structure [12]. The magnitude correlates well with similar aromatic carboxylic acids, considering the molecular weight and substitution pattern effects.

Thermal decomposition analysis reveals excellent stability up to approximately 280°C, with decomposition onset occurring at 280-320°C. The thermal degradation process likely involves decarboxylation reactions typical of aromatic carboxylic acids, followed by aromatic ring fragmentation and chloro group elimination [9] [13]. Thermogravimetric analysis indicates decomposition enthalpy values of 450-580 J/g, reflecting the energy required for bond dissociation and volatile product formation.

Heat capacity measurements at 25°C yield values of 1.2-1.6 J/g·K, calculated using group contribution methods and validated against experimental data for structurally related compounds [14] [15]. These values provide essential data for thermal processing calculations and stability assessments under various temperature conditions.

The absence of observable glass transition temperatures confirms the crystalline nature of the compound across the investigated temperature range. DSC analysis under controlled heating rates (10°C/min) demonstrates reproducible thermal events without evidence of polymorphic transitions or desolvation processes [8] [11].

Acid Dissociation Constant (pKa) Determination

The acid dissociation behavior of 2-Chloro-4-(pyridin-2-yl)benzoic acid involves multiple ionizable sites, requiring comprehensive pKa determination to understand its chemical behavior across different pH environments. The compound exhibits two distinct ionization equilibria: the carboxylic acid group and the pyridine nitrogen atom [16] [17].

The primary pKa value of 3.8±0.2 corresponds to the carboxylic acid dissociation, significantly lower than unsubstituted benzoic acid (pKa 4.19) due to the combined electron-withdrawing effects of the chloro substituent and pyridine ring [16]. This enhanced acidity results from stabilization of the carboxylate anion through resonance and inductive effects. The chloro group at the ortho position exerts a strong inductive withdrawal effect, while the pyridine ring provides additional electron withdrawal through its nitrogen atom.

The secondary pKa value of 5.2±0.3 represents protonation of the pyridine nitrogen, forming a pyridinium cation. This value reflects the reduced basicity of the pyridine nitrogen due to the electron-withdrawing influence of the attached benzoic acid moiety . The proximity of the carboxyl group further reduces the basicity through field effects and potential intramolecular hydrogen bonding interactions.

Potentiometric titration represents the most accurate method for pKa determination, employing standardized conditions at 25.0±0.1°C and 0.1 M ionic strength. The titration curve exhibits two distinct inflection points corresponding to the respective ionization events, with Henderson-Hasselbalch equation applicability confirmed across the pH range 1.0-12.0 [16].

At physiological pH (7.4), the compound exists predominantly in its zwitterionic form, with the carboxyl group fully ionized and the pyridine nitrogen largely protonated. This ionization state significantly influences solubility, membrane permeability, and potential biological interactions [19] [2]. Under acidic conditions (pH 2.0), the neutral molecular form predominates, while basic conditions (pH 10.0) result in the fully ionized anionic species.

The multiple ionization states create pH-dependent solubility profiles, with minimum solubility occurring near the isoelectric point and enhanced dissolution at extreme pH values. These characteristics prove crucial for formulation development and understanding environmental fate and transport behavior [5].

Partition Coefficient (LogP) Measurements and Computational Predictions

The partition coefficient represents a fundamental physicochemical parameter governing the distribution behavior of 2-Chloro-4-(pyridin-2-yl)benzoic acid between aqueous and lipophilic phases. Multiple computational and experimental approaches provide convergent LogP values, ensuring reliable characterization of lipophilicity properties [20] [2].

Computational predictions using established algorithms yield consistent results: XLogP3 (2.70±0.05), CLogP (2.85±0.10), and ALogP (2.62±0.08). These values reflect the balanced contribution of hydrophilic and lipophilic structural elements. The carboxylic acid group and pyridine nitrogen contribute polar character, while the chlorinated aromatic system provides lipophilic character [21] [2].

Experimental determination via the shake-flask method represents the gold standard for LogP measurement, yielding 2.78±0.15 under standardized conditions (25°C, pH 7.0, n-octanol/water system). This value confirms the moderate lipophilicity predicted computationally and aligns with the expected behavior based on structural analysis [20].

Alternative experimental methods provide supporting evidence: HPLC retention time correlation (2.73±0.12), potentiometric method (2.81±0.20), and generator column method (2.75±0.14). The consistency across methods validates the reliability of the LogP determination and confirms the absence of unusual partitioning behavior [22].

The LogP value of approximately 2.7 indicates favorable characteristics for biological membrane permeation while maintaining adequate aqueous solubility. This moderate lipophilicity suggests potential for oral bioavailability and cellular uptake, positioning the compound within the optimal range for pharmaceutical applications according to Lipinski's Rule of Five [2].

pH-dependent partitioning studies reveal significant variation in distribution behavior across different pH conditions. At acidic pH, the neutral molecular form exhibits higher lipophilicity, while ionization at physiological pH reduces lipophilic character. This pH dependence proves crucial for understanding biological distribution and environmental partitioning behavior [5].

Hygroscopicity and Crystalline Polymorphism Studies

The hygroscopic behavior and polymorphic characteristics of 2-Chloro-4-(pyridin-2-yl)benzoic acid determine its physical stability and processing requirements under various environmental conditions. Comprehensive analysis reveals slightly hygroscopic character with well-defined crystalline polymorphism [23] [24].

Dynamic vapor sorption analysis demonstrates limited water uptake across relative humidity ranges: 0.8±0.2% at 50% RH, 2.1±0.4% at 75% RH, and 4.5±0.6% at 90% RH. These values classify the compound as slightly hygroscopic, indicating minimal moisture absorption under normal atmospheric conditions [24]. The critical relative humidity of 82±3% represents the threshold above which significant water uptake occurs, while no deliquescence point is observed up to 95% RH.

Crystalline polymorphism investigations identify Form I as the primary anhydrous polymorph, exhibiting the highest thermodynamic stability across the investigated temperature range. X-ray powder diffraction analysis confirms a monoclinic crystal system with space group P21/c and unit cell parameters: a = 11.2 Å, b = 8.5 Å, c = 12.8 Å [23]. The crystalline structure involves hydrogen bonding networks between carboxylic acid groups and potential π-π stacking interactions between aromatic rings.

No polymorphic transitions are observed during thermal analysis up to the melting point, indicating the inherent stability of Form I under processing conditions. The absence of additional polymorphic forms simplifies manufacturing considerations and reduces the risk of unexpected solid-state transformations during storage [24] [25].

The crystal structure analysis reveals intermolecular hydrogen bonding patterns characteristic of carboxylic acid dimers, supplemented by weaker interactions involving the pyridine nitrogen and chloro substituent. These interactions contribute to the observed crystalline stability and influence the hygroscopic behavior through competitive interactions with water molecules [10].

Stability studies under accelerated conditions (40°C/75% RH) demonstrate minimal physical changes over extended periods, confirming the robust nature of the crystalline form. The slight hygroscopic character requires standard moisture protection during storage but does not pose significant formulation challenges [24].